molecular formula C5H4ClF3N2 B3104142 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 1462379-36-7

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3104142
CAS No.: 1462379-36-7
M. Wt: 184.55 g/mol
InChI Key: VIHATCLLOKCEJB-UHFFFAOYSA-N
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Description

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of pyrazole-3-carboxylic acid or pyrazole-3-aldehyde.

    Reduction: Formation of difluoromethyl or monofluoromethyl pyrazole derivatives.

Scientific Research Applications

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3-(trifluoromethyl)-1H-pyrazole:

    5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

Uniqueness

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHATCLLOKCEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution (4 mL) of ethyl 3-(trifluoromethyl)-1H-pyrazol-5-carboxylate (104 mg, 0.50 mmol), diisobutylaluminum hydride (1.75 mL, 1.75 mmol, toluene solution) was added at 0° C. and the resultant solution was stirred for 2 hours. To the reaction solution, saturated sodium sulfate aqueous solution was added and the resultant mixture was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Subsequently, to a dichloromethane solution of the obtained residue (28 mg), thionyl chloride (39.4 mg, 0.33 mmol) was added and the resultant mixture was stirred at room temperature for 1 day. After completion of the reaction, the reaction solution was concentrated under reduced pressure to obtain a crude product of the title compound. The crude product was used in the next reaction as it was.
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104 mg
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1.75 mL
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4 mL
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39.4 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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